molecular formula C4H4BrIN2 B2732563 5-Bromo-3-iodo-1-methylpyrazole CAS No. 2445785-00-0

5-Bromo-3-iodo-1-methylpyrazole

Cat. No.: B2732563
CAS No.: 2445785-00-0
M. Wt: 286.898
InChI Key: MOVXAQZUCYBONX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-1-methylpyrazole can be achieved through several methods. One common approach involves the halogenation of 1-methylpyrazole. The process typically starts with the preparation of 1-methylpyrazole, followed by bromination and iodination steps.

    Preparation of 1-Methylpyrazole: This can be synthesized by the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Bromination: The bromination of 1-methylpyrazole can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Iodination: The iodination step involves the use of iodine or N-iodosuccinimide (NIS) under similar conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-1-methylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling, while copper catalysts and alkynes are used in Sonogashira coupling.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl or alkyne-substituted pyrazoles, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

5-Bromo-3-iodo-1-methylpyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-1-methylpyrazole
  • 5-Iodo-3-chloro-1-methylpyrazole
  • 5-Bromo-3-fluoro-1-methylpyrazole

Uniqueness

5-Bromo-3-iodo-1-methylpyrazole is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to other halogenated pyrazoles. This dual halogenation can enhance its utility in various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-3-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVXAQZUCYBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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